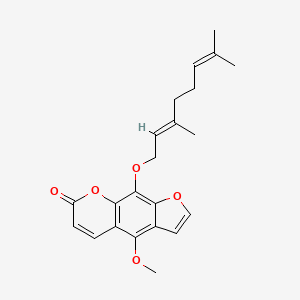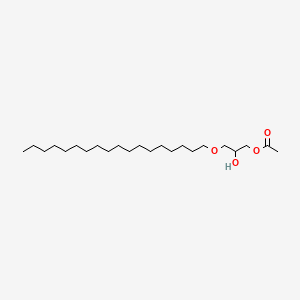
2-Hydroxy-3-(octadecyloxy)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(octadecyloxy)propyl acetate is a chemical compound with the molecular formula C23H46O4. It is known for its unique structure, which includes a hydroxy group, an octadecyloxy group, and an acetate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(octadecyloxy)propyl acetate can be synthesized through a ring-opening addition reaction. One common method involves using guar gum as the starting material and reacting it with n-octadecyloxy propyl glycidyl ether in the presence of sodium hydroxide as a catalyst and 95% ethanol as the solvent . The reaction conditions typically involve heating the mixture to facilitate the ring-opening and subsequent addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetate group.
Applications De Recherche Scientifique
2-Hydroxy-3-(octadecyloxy)propyl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediol 1-acetate
- 2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate
- 3-(Octadecyloxy)propyl ester
Uniqueness
2-Hydroxy-3-(octadecyloxy)propyl acetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its amphiphilic nature make it versatile for multiple applications in different fields .
Propriétés
Numéro CAS |
85712-13-6 |
|---|---|
Formule moléculaire |
C23H46O4 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
(2-hydroxy-3-octadecoxypropyl) acetate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3 |
Clé InChI |
WEZCLBNXPTWPDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


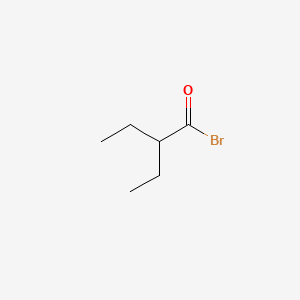

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

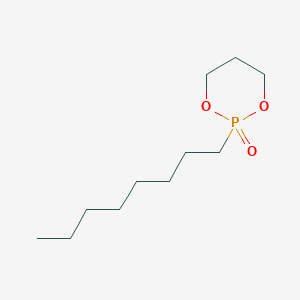
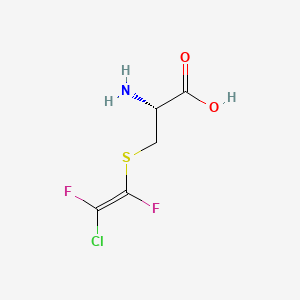
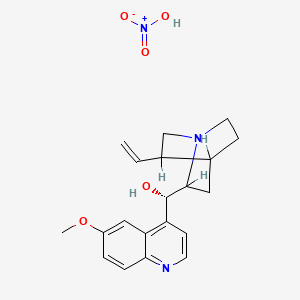

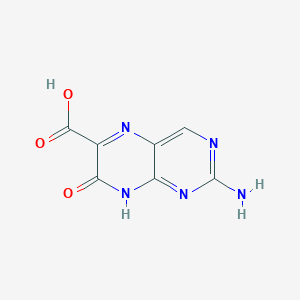
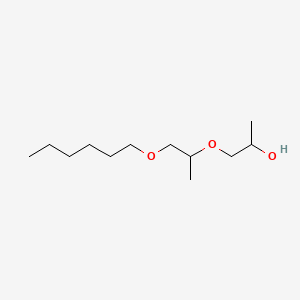


![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
